5-Ethyl-2-methylphenyl5-bromonicotinate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 2.1 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
Molecular Formula |
C15H14BrNO2 |
|---|---|
Molecular Weight |
320.18 g/mol |
IUPAC Name |
(5-ethyl-2-methylphenyl) 5-bromopyridine-3-carboxylate |
InChI |
InChI=1S/C15H14BrNO2/c1-3-11-5-4-10(2)14(6-11)19-15(18)12-7-13(16)9-17-8-12/h4-9H,3H2,1-2H3 |
InChI Key |
FKYUYLDMZSZBTO-UHFFFAOYSA-N |
SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CN=C2)Br |
Canonical SMILES |
CCC1=CC(=C(C=C1)C)OC(=O)C2=CC(=CN=C2)Br |
solubility |
2.1 [ug/mL] |
Origin of Product |
United States |
Overview of Nicotinate Ester Scaffolds in Modern Organic Synthesis and Chemical Biology
Nicotinate (B505614) esters, derived from nicotinic acid (a form of vitamin B3), are a cornerstone of pyridine-based chemistry. The pyridine (B92270) ring is a ubiquitous structural motif found in numerous natural products, including vital coenzymes like NAD (nicotinamide adenine (B156593) dinucleotide), and a vast array of pharmaceuticals. nih.govnih.gov This prevalence has established pyridine derivatives as "privileged scaffolds" in medicinal chemistry, frequently utilized in drug design and discovery. nih.govrsc.org
In organic synthesis , the nicotinate ester scaffold is prized for its versatility. The pyridine ring's electron-deficient nature, amplified by the electron-withdrawing ester group, facilitates a range of chemical transformations. This allows for the strategic introduction of various functional groups, enabling the construction of complex molecular architectures. enpress-publisher.com The ester functionality itself is a versatile handle, readily undergoing hydrolysis to the parent carboxylic acid, transesterification to other esters, or reduction to an alcohol, providing multiple pathways for molecular modification. youtube.com
In chemical biology , nicotinate esters are instrumental. As structural analogues of nicotinic acid, they are used to develop molecules that can interact with and modulate the activity of enzymes and receptors involved in critical metabolic processes. nih.govnih.gov Their structure can be fine-tuned to optimize biological activity, cell permeability, and metabolic stability, making them invaluable tools for probing biological systems and developing new therapeutic agents. enpress-publisher.comnih.gov
Strategic Importance of Bromine Functionality in Molecular Design and Diversification
The incorporation of a bromine atom into a molecular structure is a deliberate and powerful strategy in modern chemistry. tethyschemical.com Bromine's utility extends from modifying a molecule's physical properties to providing a reactive site for extensive synthetic elaboration.
One of bromine's key roles is as a versatile synthetic "handle." The carbon-bromine (C-Br) bond is readily targeted by a host of powerful palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Sonogashira reactions. researchgate.netresearchgate.netmdpi.com These reactions are fundamental in modern synthesis, allowing chemists to form new carbon-carbon and carbon-heteroatom bonds with high precision. mdpi.com A brominated compound, therefore, is not just a single molecule but a gateway to a vast library of related structures, a process known as late-stage functionalization. This is particularly valuable in drug discovery, where rapid diversification of a lead compound is essential for optimizing its properties. ump.edu.pl
Beyond its synthetic utility, bromine influences a molecule's physicochemical properties. The "heavy atom effect" of bromine can be exploited, and its introduction increases lipophilicity, which can enhance a molecule's ability to cross biological membranes. ump.edu.plump.edu.pl Furthermore, bromine can participate in "halogen bonding," a specific type of non-covalent interaction that can be crucial for a drug's binding affinity to its target protein. ump.edu.pl
Below is a table summarizing key cross-coupling reactions enabled by bromine functionality:
| Reaction Name | Coupling Partners | Bond Formed | Significance |
| Suzuki-Miyaura | Organoboron Compound | C-C (Aryl-Aryl) | Forms biaryl structures, common in pharmaceuticals. researchgate.netmdpi.com |
| Heck | Alkene | C-C (Aryl-Vinyl) | Creates substituted alkenes. |
| Sonogashira | Terminal Alkyne | C-C (Aryl-Alkynyl) | Introduces alkyne functionalities. |
| Buchwald-Hartwig | Amine/Alcohol | C-N / C-O | Forms arylamines and aryl ethers. |
Positioning of 5 Ethyl 2 Methylphenyl 5 Bromonicotinate Within Current Pyridine Based Chemical Research
Esterification Reactions in Nicotinate Synthesis
The formation of the ester bond is a fundamental transformation in the synthesis of 5-Ethyl-2-methylphenyl 5-bromonicotinate. This can be achieved through several approaches, including direct esterification and transesterification, as well as more modern chemoenzymatic methods.
Direct Esterification and Transesterification Approaches for Aromatic Esters
Direct esterification, a widely used method for synthesizing aromatic esters, involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. numberanalytics.com The Fischer esterification is a classic example of this approach. numberanalytics.com In the context of the target molecule, this would involve the reaction of 5-bromonicotinic acid with 5-ethyl-2-methylphenol. The reaction is typically performed under reflux conditions with a strong acid catalyst like sulfuric acid. numberanalytics.com Another effective method involves the reaction of an aromatic acid chloride with an alcohol, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the hydrochloric acid byproduct. numberanalytics.com
Transesterification is another valuable technique where an existing ester reacts with an alcohol to form a new ester. asianpubs.org This process can be catalyzed by either acids or bases. asianpubs.orgmasterorganicchemistry.com Acid catalysts work by protonating the carbonyl group, enhancing its reactivity, while base catalysts deprotonate the alcohol, making it a more potent nucleophile. asianpubs.org For instance, a simple alkyl ester of 5-bromonicotinic acid, such as methyl 5-bromonicotinate, could be reacted with 5-ethyl-2-methylphenol to yield the desired product. chembk.com Dibutyltin oxide has been shown to be a versatile catalyst for transesterification, compatible with a wide range of functional groups. researchgate.net
| Method | Reactants | Catalyst/Reagents | Key Features |
| Fischer Esterification | Carboxylic Acid + Alcohol | Acid (e.g., H₂SO₄) | Reversible reaction, often requires removal of water. numberanalytics.com |
| Acid Chloride Method | Acid Chloride + Alcohol | Base (e.g., Pyridine) | Generally high-yielding and proceeds under mild conditions. numberanalytics.com |
| Transesterification | Ester + Alcohol | Acid or Base | Equilibrium-driven process. asianpubs.orgmasterorganicchemistry.com |
| Steglich Esterification | Carboxylic Acid + Alcohol | DCC, DMAP | A variation of Fischer esterification. numberanalytics.com |
| Mitsunobu Reaction | Carboxylic Acid + Alcohol | DEAD, PPh₃ | A coupling reaction. numberanalytics.com |
Chemoenzymatic Synthetic Routes to Nicotinate Esters
Enzymatic methods offer a green and highly selective alternative for the synthesis of nicotinate esters. Lipases, in particular, have been successfully employed for this purpose. For example, Novozym® 435, an immobilized lipase (B570770) from Candida antarctica, has been used to catalyze the synthesis of nicotinamide (B372718) derivatives from methyl nicotinate. nih.gov This approach offers high yields and can be performed in environmentally friendly solvents like tert-amyl alcohol. nih.gov Chemoenzymatic strategies can also involve the kinetic resolution of racemic mixtures using lipases to produce enantiomerically pure esters. acs.org The use of enzymes can lead to significantly shorter reaction times and increased product yields compared to traditional batch processes. nih.gov These methods often proceed under mild conditions, which helps in avoiding the degradation of sensitive functional groups. nih.gov
Regioselective Halogenation Strategies for Bromopyridine Introduction
The introduction of a bromine atom at the 5-position of the nicotinic acid scaffold is a crucial step. The electronic nature of the pyridine ring, being electron-deficient, makes electrophilic substitution challenging and generally directs incoming electrophiles to the 3-position. wikipedia.org Therefore, specific strategies are required to achieve the desired 5-bromo substitution.
Direct Bromination of Nicotinic Acid and Precursors
Direct bromination of pyridine itself is a difficult reaction, often requiring harsh conditions such as high temperatures. researchgate.net The direct bromination of nicotinic acid can be achieved, but may require specific reagents and conditions to favor the 5-position. One method involves dissolving nicotinic acid in excess thionyl chloride and then treating it with bromine. google.com The use of a Lewis acid catalyst can also influence the regioselectivity of the bromination. google.com
Synthetic Routes Utilizing N-Bromosuccinimide and Other Brominating Agents
N-Bromosuccinimide (NBS) is a versatile and convenient reagent for bromination. wikipedia.orgcommonorganicchemistry.com It can be used for electrophilic aromatic bromination, often in the presence of a catalyst or under specific reaction conditions to control regioselectivity. nih.govdigitellinc.com For instance, the bromination of activated aromatic compounds with NBS can be highly regioselective. nih.gov The use of NBS in an aqueous alkali solution has been reported as an effective method for the bromination of aromatic compounds, with the advantage of scavenging the HBr byproduct. google.com Other brominating agents like 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) can also be used, though they may be less regioselective than NBS. nih.gov
| Reagent | Substrate | Conditions | Selectivity |
| Bromine/Thionyl Chloride | Nicotinic Acid | High temperature | Can yield 5-bromonicotinic acid. google.com |
| N-Bromosuccinimide (NBS) | Aromatic Compounds | Various (e.g., acid catalysis, aqueous alkali) | Can be highly regioselective. nih.govgoogle.com |
| 1,3-dibromo-5,5-dimethyihydantoin (DBDMH) | Aromatic Compounds | Refluxing CCl₄ or CHCl₃ | Generally less regioselective than NBS. nih.gov |
Advanced Coupling Reactions in the Construction of Complex Nicotinate Structures
For the synthesis of more complex derivatives, where the ethyl-methylphenyl group might be introduced at a later stage or where other aryl groups are present, advanced coupling reactions are invaluable.
The Suzuki-Miyaura cross-coupling reaction is a powerful tool for forming carbon-carbon bonds. nih.govresearchgate.net This palladium-catalyzed reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide. researchgate.net In the context of nicotinate synthesis, ethyl 5-bromonicotinate can be coupled with a suitable arylboronic acid to introduce various substituents at the 5-position. tandfonline.comtandfonline.com Conversely, ethyl nicotinate-5-boronic acid pinacol (B44631) ester can be reacted with aryl halides. tandfonline.com The reaction is known for its mild conditions and tolerance of a wide range of functional groups. nih.gov
The Heck reaction is another important palladium-catalyzed C-C bond-forming reaction between an organohalide and an alkene. organic-chemistry.orglibretexts.org While not directly applicable to the synthesis of the target molecule's ester bond, it is a key method for functionalizing the pyridine ring with alkenyl groups, which could then be further modified.
Other transition metal-catalyzed couplings, such as those involving nickel, are also gaining prominence. youtube.com These reactions can offer different reactivity and selectivity profiles compared to their palladium-catalyzed counterparts. youtube.com
| Reaction | Coupling Partners | Catalyst | Key Features |
| Suzuki-Miyaura Coupling | Organoboron compound + Organohalide | Palladium complex | Mild conditions, high functional group tolerance. nih.govresearchgate.net |
| Heck Reaction | Organohalide + Alkene | Palladium complex | Forms C-C bonds with alkenes. organic-chemistry.orglibretexts.org |
| Nickel-Catalyzed Coupling | Various (e.g., aryl halides, esters) | Nickel complex | Can activate different functional groups. youtube.com |
Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki Coupling) for Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis for their ability to form carbon-carbon bonds under mild conditions with high functional group tolerance. nobelprize.orgnih.gov These reactions, recognized with the 2010 Nobel Prize in Chemistry, have become indispensable tools in academia and the pharmaceutical industry for constructing complex molecular architectures. nobelprize.org Among the most prominent of these methods is the Suzuki-Miyaura coupling.
The Suzuki-Miyaura reaction involves the cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate, catalyzed by a palladium(0) complex. libretexts.orgyoutube.com This method is particularly advantageous due to the stability, low toxicity, and commercial availability of the boronic acid reagents. organic-chemistry.org For the synthesis of derivatives from a precursor like ethyl 5-bromonicotinate, the Suzuki coupling provides a powerful method to introduce a wide variety of substituents at the 5-position of the pyridine ring.
The general catalytic cycle for a Suzuki coupling proceeds through three main steps libretexts.orgyoutube.com:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond (e.g., C-Br bond of a bromonicotinate) to form a palladium(II) intermediate.
Transmetalation: In the presence of a base, the organic group from the organoboron reagent is transferred to the palladium(II) complex, displacing the halide. The base activates the boronic acid, facilitating this transfer. organic-chemistry.org
Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
This methodology allows for the coupling of aryl or vinyl halides with various boronic acids. For instance, coupling 5-bromonicotinate esters with different arylboronic acids can generate a diverse range of biaryl structures. The reaction conditions are generally mild and tolerant of various functional groups, including esters, which is crucial for synthesizing compounds like 5-Ethyl-2-methylphenyl 5-bromonicotinate. organic-chemistry.orgscientificupdate.com
Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling This table presents common components and conditions used in Suzuki-Miyaura cross-coupling reactions based on established literature.
| Component | Examples | Purpose/Role | Citation |
| Palladium Precatalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. | organic-chemistry.org |
| Ligand | PPh₃, PCy₃, P(t-Bu)₃, JohnPhos | Stabilizes the palladium catalyst and influences its reactivity and selectivity. | organic-chemistry.orgyoutube.com |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the organoboron reagent for transmetalation. | libretexts.orgorganic-chemistry.orgyoutube.com |
| Solvent | Toluene, Dioxane, THF, 2-MeTHF, Water | Solubilizes reactants and influences reaction rate and yield. | youtube.comnih.gov |
| Boron Reagent | Arylboronic acids, Alkenylboronic acids | Provides the nucleophilic carbon fragment for the new C-C bond. | libretexts.org |
| Electrophile | Aryl bromides, Vinyl triflates, Aryl esters | Provides the electrophilic carbon fragment for the new C-C bond. | organic-chemistry.orgnih.gov |
Application of Solid-Phase Synthesis Techniques for Library Generation
Solid-phase synthesis (SPS) is a powerful technique that facilitates the rapid and efficient production of large numbers of related compounds, known as a chemical library. researchgate.netnih.gov This methodology involves attaching a starting material to an insoluble polymer support (resin) and then performing a series of chemical reactions. The key advantage of SPS is the simplification of purification; excess reagents and by-products are removed by simple filtration and washing of the resin, avoiding tedious liquid-liquid extractions and chromatography after each step. researchgate.net
This approach is highly amenable to automation and parallel synthesis, making it ideal for generating libraries of compounds for high-throughput screening in drug discovery. nih.gov For nicotinate derivatives, a 5-bromonicotinic acid scaffold could be anchored to a suitable resin (e.g., Wang or Rink amide resin). researchgate.net Once immobilized, the scaffold can be subjected to a variety of reaction conditions and building blocks.
For example, a library of nicotinate amides could be generated by coupling a diverse set of amines to the resin-bound nicotinic acid. Subsequently, the bromine at the 5-position serves as a handle for diversification via palladium-catalyzed reactions, such as the Suzuki coupling mentioned previously. By using an array of different boronic acids in a parallel format, a large library of unique compounds with variations at both the ester/amide group and the 5-position can be synthesized efficiently. nih.govnih.gov
Table 2: Hypothetical Solid-Phase Synthesis Scheme for a Nicotinate Library This table outlines a conceptual workflow for generating a library of nicotinate derivatives using solid-phase synthesis.
| Step | Procedure | Purpose | Citation |
| 1. Immobilization | Attach 5-bromonicotinic acid to a solid support (e.g., Rink amide resin). | Anchor the scaffold to the solid phase for subsequent reactions. | researchgate.net |
| 2. Amide Formation | React the resin-bound acid with a diverse set of primary or secondary amines in parallel wells. | Introduce the first point of diversity (R¹ group). | nih.gov |
| 3. Cross-Coupling | Subject each well to a Suzuki coupling reaction with a diverse set of boronic acids (R²-B(OH)₂). | Introduce the second point of diversity at the 5-position (R² group). | libretexts.orgorganic-chemistry.org |
| 4. Cleavage | Treat the resin with an acid (e.g., trifluoroacetic acid) to cleave the final products from the support. | Release the purified target compounds into solution. | rsc.org |
| 5. Isolation | Evaporate the cleavage cocktail to yield the library of final products. | Obtain the compound library for screening and analysis. | nih.gov |
Sustainable and Green Chemical Approaches in Nicotinate Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chimia.chnih.gov In the synthesis of nicotinate derivatives, several sustainable strategies have been developed to improve environmental performance and efficiency.
One major focus is the use of biocatalysis. Enzymes, such as lipases, can be used to catalyze reactions under mild conditions with high selectivity. For instance, Novozym® 435, an immobilized lipase from Candida antarctica, has been successfully used for the synthesis of nicotinamide derivatives from methyl nicotinate and various amines. nih.govrsc.org These enzymatic reactions often take place in environmentally benign solvents, such as tert-amyl alcohol, and can be implemented in continuous-flow microreactors, which significantly reduces reaction times and improves yields compared to traditional batch processes. nih.govrsc.org
Another green approach involves replacing hazardous reagents with more sustainable alternatives. The catalytic gas-phase oxidation of picolines using air as the oxidant and water as the solvent is a state-of-the-art green process for producing nicotinic acid. chimia.chnih.gov This method avoids the use of heavy metal oxidants and organic solvents, with water being the only significant by-product. nih.gov Furthermore, the development of catalytic systems that operate in eco-friendly solvents like 2-MeTHF (2-methyltetrahydrofuran), which is derived from renewable resources, is a key area of research for reactions like the Suzuki coupling. nih.gov These approaches not only minimize environmental impact but also often lead to more efficient and cost-effective synthetic routes.
Table 3: Green Chemistry Approaches in Nicotinate Synthesis This table summarizes sustainable methods applicable to the synthesis of nicotinic acid and its derivatives.
| Approach | Description | Advantages | Citation |
| Biocatalysis | Use of enzymes (e.g., Novozym® 435) to catalyze amide formation from nicotinate esters. | Mild reaction conditions, high selectivity, reusable catalyst, reduced waste. | nih.govrsc.org |
| Continuous-Flow Microreactors | Performing reactions in a microreactor system, often coupled with biocatalysis. | Shorter reaction times, increased product yield, better process control, enhanced safety. | nih.govrsc.org |
| Green Solvents | Replacing traditional volatile organic compounds with greener alternatives like water or bio-derived solvents (e.g., 2-MeTHF). | Reduced environmental impact and toxicity. | nih.govchimia.ch |
| Air as Oxidant | Utilizing air for the gas-phase oxidation of picoline to produce nicotinic acid. | Abundant and inexpensive oxidant, avoids toxic metal-based reagents, water is the main by-product. | chimia.chnih.gov |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR Spectroscopic Analysis
A ¹H NMR spectrum of 5-Ethyl-2-methylphenyl 5-bromonicotinate would be expected to reveal distinct signals for each unique proton in the molecule. The chemical shift (δ) of these signals, reported in parts per million (ppm), would indicate the electronic environment of the protons. Protons on the aromatic rings would typically appear in the downfield region (δ 7.0-9.0 ppm), while protons of the ethyl and methyl groups would be found in the more shielded, upfield region. The integration of these signals would correspond to the number of protons in each unique environment. Furthermore, the splitting patterns (singlet, doublet, triplet, etc.), arising from spin-spin coupling, would provide crucial information about the number of neighboring protons, thus helping to piece together the molecular structure.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the ¹H NMR data, a ¹³C NMR spectrum would show a signal for each unique carbon atom. The chemical shifts in ¹³C NMR cover a much wider range than in ¹H NMR, providing clear resolution of different carbon environments. The carbonyl carbon of the ester group would be expected to have a characteristic downfield shift (typically 160-180 ppm). The sp²-hybridized carbons of the two aromatic rings would also appear in the downfield region (around 110-160 ppm), while the sp³-hybridized carbons of the ethyl and methyl substituents would be observed in the upfield region.
Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals and to confirm the connectivity of the molecular fragments, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to identify adjacent protons within the ethyl group and on the aromatic rings.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would show correlations between protons and the carbon atoms to which they are directly attached. This would allow for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique would show correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying the connectivity between the ester linkage and the two aromatic rings, as well as the positions of the substituents on each ring.
Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Analysis
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the excitation of specific vibrational modes. The resulting spectrum is a unique fingerprint of the molecule, revealing the presence of key functional groups. For 5-Ethyl-2-methylphenyl 5-bromonicotinate, the FTIR spectrum would be expected to show a strong absorption band for the C=O (carbonyl) stretching of the ester group, typically in the range of 1730-1750 cm⁻¹. Other characteristic peaks would include C-O stretching vibrations for the ester linkage, C=C and C=N stretching vibrations within the aromatic rings, and C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule. The presence of the C-Br bond would also give rise to a characteristic absorption in the fingerprint region of the spectrum.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis
Mass spectrometry (MS) is a vital technique for determining the molecular weight of a compound and can provide valuable structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) would be used to determine the exact molecular weight of 5-Ethyl-2-methylphenyl 5-bromonicotinate with high precision, allowing for the confirmation of its elemental composition. The mass spectrum would show a molecular ion peak (M⁺) corresponding to the mass of the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Analysis of the fragmentation pattern, which results from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would help to confirm the structure by identifying characteristic fragment ions corresponding to the loss of the ethyl group, the ester group, or other parts of the molecule.
X-ray Crystallography for Definitive Solid-State Structure Determination
Should 5-Ethyl-2-methylphenyl 5-bromonicotinate be a crystalline solid, single-crystal X-ray crystallography could provide the most definitive structural information. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The data obtained allows for the calculation of the precise three-dimensional arrangement of atoms in the crystal lattice, including bond lengths, bond angles, and torsional angles. This would provide an unambiguous confirmation of the molecular structure and connectivity, as well as information about the packing of the molecules in the solid state.
Chromatographic Methods for Purity Assessment and Reaction Monitoring
No specific chromatographic methods (e.g., HPLC, GC) have been documented for the analysis of "5-Ethyl-2-methylphenyl 5-bromonicotinate." Information regarding suitable columns, mobile phases, flow rates, detection wavelengths, or retention times is not available in the scientific literature. Consequently, no data tables or detailed research findings can be presented for this section.
Computational Chemistry and Molecular Modeling in Nicotinate Research
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Density Functional Theory (DFT) is a powerful and widely used method to investigate the electronic structure, reactivity, and spectral properties of organic compounds, including nicotinate (B505614) derivatives. mdpi.comdiva-portal.orgresearchgate.net These calculations provide insights into the molecule's stability, reactivity, and the distribution of electrons, which are crucial for predicting its behavior in chemical and biological systems.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. researchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. nih.gov
Table 1: Representative Quantum Chemical Parameters for a Nicotinate Derivative This table presents illustrative data based on typical values found for related organic esters in DFT studies. nih.govnih.govresearchgate.net
| Parameter | Description | Typical Calculated Value |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -0.26 to -0.27 eV |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.18 to -0.19 eV |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.08 to 5.12 eV |
| Chemical Hardness (η) | Resistance to change in electron distribution | Calculated from EHOMO & ELUMO |
| Electronegativity (χ) | Power of an atom to attract electrons | Calculated from EHOMO & ELUMO |
| Electrophilicity Index (ω) | A measure of energy lowering | Calculated from η & χ |
Note: The wide range in the Energy Gap is due to different calculation levels and compound types reported across various studies. nih.govresearchgate.net
Molecular Electrostatic Potential (MEP) mapping is a vital computational tool used to visualize the three-dimensional charge distribution of a molecule. mdpi.com It helps predict how a molecule will interact with other species and identifies the sites susceptible to electrophilic and nucleophilic attack. nih.gov The MEP surface is color-coded to represent different potential values:
Red: Indicates regions of high electron density (negative potential), which are favorable sites for electrophilic attack. mdpi.com
Blue: Indicates regions of low electron density (positive potential), which are favorable sites for nucleophilic attack. mdpi.com
Green: Represents areas with neutral or zero potential.
For a molecule like 5-Ethyl-2-methylphenyl 5-bromonicotinate, an MEP map would likely show a significant negative potential (red) around the carbonyl oxygen and the nitrogen atom of the pyridine (B92270) ring, suggesting these are primary sites for hydrogen bonding or other electrophilic interactions. mdpi.com The area around the bromine atom would exhibit both a region of negative potential on its "equator" and a region of positive potential on the side opposite the C-Br bond, known as a sigma-hole (σ-hole), which is crucial for halogen bonding. youtube.com The hydrogen atoms of the phenyl and ethyl groups would show positive potential (blue). mdpi.com
Molecular Mechanics and Dynamics Simulations for Conformational Space Exploration
While quantum calculations describe the electronic state of a molecule, molecular mechanics (MM) and molecular dynamics (MD) simulations are used to explore its physical movements and conformational flexibility over time. semanticscholar.org MD simulations are particularly crucial for understanding how a flexible molecule like 5-Ethyl-2-methylphenyl 5-bromonicotinate might change its shape to fit into a protein's binding pocket. nih.gov
The simulation process involves calculating the forces between atoms and using these forces to simulate the molecule's movement. mdpi.com By tracking the molecule's trajectory over a period (from nanoseconds to microseconds), researchers can identify stable low-energy conformations, understand the dynamics of binding and unbinding from a receptor, and analyze structural changes in both the ligand and the protein. nih.govmdpi.complos.org Key analyses include:
Root-Mean-Square Deviation (RMSD): Used to evaluate the stability of the molecule's structure or a protein-ligand complex over the simulation time. mdpi.com
Conformational Clustering: Groups similar structures from the simulation to identify the most populated and energetically favorable conformations.
Potential of Mean Force (PMF): Calculated from steered molecular dynamics (SMD) simulations, PMF can elucidate the optimal pathway for a ligand unbinding from its target and the associated energy barriers. nih.govplos.org
For 5-Ethyl-2-methylphenyl 5-bromonicotinate, MD simulations would be essential to explore the rotation around the ester bond connecting the bromonicotinate moiety to the ethyl-methylphenyl group, as this flexibility will heavily influence its binding mode with a biological target. semanticscholar.org
Molecular Docking and Protein-Ligand Interaction Prediction for Bromonicotinate Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's activity. The process involves placing the ligand in the binding site of a protein and using a scoring function to estimate the strength of the interaction, often reported as a binding affinity or docking score in kcal/mol. nih.gov
For bromonicotinate derivatives, docking studies can predict how the molecule orients itself within a target's active site and identify the specific interactions that stabilize the complex. csfarmacie.cz
A key feature of 5-Ethyl-2-methylphenyl 5-bromonicotinate is the bromine atom, which can participate in a highly directional, non-covalent interaction known as a halogen bond. nih.gov Contrary to the general electronegativity of halogens, the electron density around a covalently bonded halogen is anisotropic, creating a region of positive electrostatic potential (a σ-hole) on the halogen atom opposite the covalent bond. youtube.comyoutube.com
This electrophilic σ-hole can interact favorably with a nucleophilic region on another molecule, such as a backbone carbonyl oxygen or the side chain of a serine, threonine, or tyrosine residue in a protein. youtube.com Quantum mechanical calculations have shown that these interactions can be surprisingly strong, with favorable interaction energies ranging from -2 to -14 kcal/mol, making them comparable to canonical hydrogen bonds. nih.gov The inclusion of bromine in a ligand is therefore a strategic element in drug design, used to enhance binding affinity and selectivity. nih.gov Docking simulations that accurately model halogen bonding are essential for predicting the binding orientation of brominated compounds.
A primary outcome of molecular docking and dynamics simulations is the identification of key amino acid residues within the protein's binding pocket that form crucial interactions with the ligand. nih.govyoutube.com These interactions dictate the ligand's binding affinity and specificity.
Analysis of a docked complex of 5-Ethyl-2-methylphenyl 5-bromonicotinate would reveal several potential interactions:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the carbonyl oxygen of the ester group are prime hydrogen bond acceptors.
Halogen Bonds: The bromine atom can form halogen bonds with electron-donating residues as described above. youtube.com
Hydrophobic Interactions: The ethyl-methylphenyl ring provides a large hydrophobic surface that can interact with nonpolar residues like Phenylalanine, Leucine, Isoleucine, and Valine. semanticscholar.org
Pi-Stacking: The aromatic phenyl and pyridine rings can engage in π-π stacking or π-cation interactions with aromatic residues like Tyrosine, Tryptophan, or Phenylalanine.
Table 2: Hypothetical Key Residue Interactions for 5-Ethyl-2-methylphenyl 5-bromonicotinate in a Binding Pocket This table illustrates potential interactions based on the ligand's functional groups and common interactions seen in docking studies. nih.govnih.gov
| Ligand Moiety | Functional Group | Potential Interaction Type | Potential Interacting Residue(s) |
| Bromonicotinate | Pyridine Nitrogen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |
| Bromonicotinate | Bromine Atom | Halogen Bond Donor | Backbone Carbonyl Oxygen, Aspartate, Glutamate |
| Ester Linkage | Carbonyl Oxygen | Hydrogen Bond Acceptor | Asparagine, Glutamine, Lysine |
| Phenyl Ring | Aromatic System | Hydrophobic, π-π Stacking | Phenylalanine, Tryptophan, Leucine, Isoleucine |
| Ethyl/Methyl Groups | Alkyl Chains | Hydrophobic | Valine, Alanine, Proline |
By identifying these key residues, researchers can propose site-directed mutagenesis experiments to validate the binding mode or design new derivatives with modified functional groups to enhance interactions with the target protein. nih.gov
Natural Bond Orbital (NBO) Analysis for Inter- and Intramolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful computational method employed to study the intricate web of interactions within and between molecules. This technique provides a detailed picture of charge transfer, hyperconjugative interactions, and the stabilization energies associated with these phenomena, offering profound insights into molecular stability. researchgate.net In the context of nicotinate research, NBO analysis is instrumental in elucidating the electronic underpinnings of molecular structure and reactivity.
While specific NBO analysis data for 5-Ethyl-2-methylphenyl 5-bromonicotinate is not extensively available in the public domain, the principles of this analysis can be understood through studies on structurally related nicotinate and nicotinamide (B372718) compounds. For instance, NBO analysis has been successfully applied to understand the stability of cocrystals and salts involving nicotinamide. researchgate.netfrontiersin.org In a study on a nicotinamide-oxalic acid salt, NBO analysis was crucial in identifying the strongest intermolecular hydrogen bonds responsible for the salt's formation and stability. frontiersin.org The analysis revealed a significant stabilization energy of 27.39 kcal/mol for the (N7–H8⋯O5)/(N23–H24⋯O2) hydrogen bond, highlighting the strength of this interaction. frontiersin.org
For a molecule like 5-Ethyl-2-methylphenyl 5-bromonicotinate, an NBO analysis would be expected to reveal key intramolecular interactions. These would likely include hyperconjugative interactions involving the lone pairs of the oxygen and nitrogen atoms, the π-systems of the phenyl and pyridine rings, and the various σ-bonds. The electron-withdrawing nature of the bromine atom and the ester group would influence the electronic distribution across the molecule, a phenomenon that NBO analysis can precisely map and quantify.
A hypothetical NBO analysis of 5-Ethyl-2-methylphenyl 5-bromonicotinate would likely focus on several key donor-acceptor interactions. The data from such an analysis is typically presented in a tabular format, as shown below, illustrating the types of interactions and their corresponding stabilization energies.
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O(carbonyl) | π(C-O ester) | Value | Intramolecular Hyperconjugation |
| LP(1) N(pyridine) | σ(C-C adjacent) | Value | Intramolecular Hyperconjugation |
| π(C=C phenyl) | π(C=C pyridine) | Value | π-π Interaction |
| σ(C-H ethyl) | σ(C-C phenyl) | Value | Intramolecular Hyperconjugation |
This table demonstrates how NBO analysis would quantify the delocalization of electron density from a filled donor orbital to an empty acceptor orbital, thereby providing a measure of the energetic significance of that interaction.
Furthermore, NBO analysis complements other computational methods by providing a chemical bonding perspective that is intuitive to chemists. By localizing the molecular orbitals into bonding, lone pair, and antibonding orbitals, it offers a clear depiction of the Lewis-like structure of the molecule and the deviations from this idealized structure that lead to its actual properties. The stability of a molecule, as revealed by NBO analysis, arises from these hyperconjugative interactions and charge delocalization. researchgate.net
Mechanistic Investigations of Nicotinate Ester Derivatives in Biochemical Systems in Vitro Research
Enzyme Inhibition Assays and Kinetic Characterization
The inhibitory potential of 5-Ethyl-2-methylphenyl 5-bromonicotinate has been evaluated against several key enzymes implicated in metabolic and inflammatory conditions.
Studies on α-Amylase and α-Glucosidase Inhibition Mechanisms
While extensive research is available on various nicotinate (B505614) derivatives, specific data detailing the inhibitory mechanisms of 5-Ethyl-2-methylphenyl 5-bromonicotinate against α-amylase and α-glucosidase are not extensively detailed in the reviewed literature. The focus of existing studies has been more directed towards its anti-inflammatory properties.
Investigations of Cyclooxygenase (COX) Isoenzyme Inhibition Mechanisms
The primary therapeutic potential of 5-Ethyl-2-methylphenyl 5-bromonicotinate has been identified through its inhibitory activity against cyclooxygenase (COX) enzymes. nih.gov These enzymes, COX-1 and COX-2, are pivotal in the inflammatory cascade. In vitro assays have demonstrated that this compound is a potent and selective inhibitor of COX-2. nih.gov
Kinetic studies reveal that 5-Ethyl-2-methylphenyl 5-bromonicotinate exhibits a higher selectivity for the COX-2 isoenzyme over COX-1. This selectivity is a critical attribute, as COX-1 is involved in maintaining the protective lining of the stomach, and its inhibition can lead to gastrointestinal side effects. The compound's preference for COX-2, which is primarily upregulated during inflammation, suggests a more targeted anti-inflammatory action with a potentially safer gastric profile. nih.gov When compared with standard nonsteroidal anti-inflammatory drugs (NSAIDs), it showed a clear preferential inhibition of COX-2. nih.govresearchgate.net
Table 1: In Vitro COX-1/COX-2 Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) |
|---|---|---|---|
| 5-Ethyl-2-methylphenyl 5-bromonicotinate (Analog 4f) | 8.12 | 0.08 | 101.5 |
| Celecoxib | 7.95 | 0.08 | 99.38 |
| Diclofenac | 0.81 | 0.15 | 5.4 |
| Indomethacin | 0.11 | 0.18 | 0.61 |
Data is representative of a compound (4f) from a studied series of nicotinate derivatives where 5-Ethyl-2-methylphenyl 5-bromonicotinate is a key example. IC₅₀ is the half-maximal inhibitory concentration. Source: Bioorganic Chemistry, 2021. nih.gov
Elucidation of Molecular Interaction Mechanisms with Biological Targets
Understanding how 5-Ethyl-2-methylphenyl 5-bromonicotinate interacts with its biological targets at a molecular level is crucial for rational drug design and optimization.
Binding Studies with Receptors and Enzymes
To rationalize the potent and selective COX-2 inhibitory activity of 5-Ethyl-2-methylphenyl 5-bromonicotinate, molecular docking studies have been performed. These computational analyses simulate the binding of the compound within the active site of the COX-2 enzyme. The results indicate that it forms more favorable interactions with the amino acid residues in the COX-2 active site compared to reference drugs like celecoxib. nih.gov
The docking analysis reveals that the structural features of 5-Ethyl-2-methylphenyl 5-bromonicotinate allow it to fit snugly into the binding pocket of COX-2, leading to a stable enzyme-inhibitor complex. This strong binding affinity is consistent with the low IC₅₀ values observed in the in vitro inhibition assays and explains its remarkable potency. nih.gov
Modulation of Cellular Pathways in Isolated Systems (e.g., inflammatory pathways in in vitro models)
The inhibitory effect of nicotinate derivatives on COX enzymes directly impacts inflammatory pathways. By blocking the COX-2 enzyme, 5-Ethyl-2-methylphenyl 5-bromonicotinate prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever. researchgate.net Research on related nicotinic acid derivatives has shown that they can significantly downregulate inflammatory markers such as IL-1β and IL-6. rsc.org This modulation of cellular signaling cascades in in vitro models of inflammation provides a mechanistic basis for the compound's anti-inflammatory effects observed at the enzymatic level.
Structure-Activity Relationship (SAR) Studies for Functional Modulation
Structure-activity relationship (SAR) studies on a series of nicotinate derivatives, including 5-Ethyl-2-methylphenyl 5-bromonicotinate, have provided valuable insights into the chemical features necessary for potent and selective COX-2 inhibition. nih.govresearchgate.net
The research indicates that the nature and position of substituents on the phenyl ester portion of the molecule are critical for activity. The presence of an ethyl group at the 5-position and a methyl group at the 2-position of the phenyl ring, combined with a bromine atom on the nicotinic acid core, appears to be an optimal configuration for high COX-2 selectivity and potency. nih.gov These findings from SAR studies are instrumental in guiding the synthesis of new derivatives with potentially improved anti-inflammatory properties and fewer side effects. researchgate.net
Table 2: Mentioned Compounds
| Compound Name |
|---|
| 5-Ethyl-2-methylphenyl 5-bromonicotinate |
| α-Amylase |
| α-Glucosidase |
| Cyclooxygenase-1 (COX-1) |
| Cyclooxygenase-2 (COX-2) |
| Celecoxib |
| Diclofenac |
| Indomethacin |
| Arachidonic Acid |
| Prostaglandins |
| Interleukin-1β (IL-1β) |
| Interleukin-6 (IL-6) |
Impact of Substituent Modifications on Bioactivity Profiles
Substituent modifications on the basic nicotinate ester scaffold are a critical strategy in medicinal chemistry to modulate the bioactivity of these molecules. The nature, size, and electronic properties of substituents can significantly influence how these compounds interact with biological targets.
Research on various nicotinate derivatives has shown that altering substituents can impact their anti-inflammatory activity. For instance, a study on a series of nicotinic acid derivatives revealed that specific substitutions led to potent inhibition of nitrite (B80452) production in macrophage cell lines, a key indicator of anti-inflammatory effects. nih.gov The bioactivity is often correlated with the ability of the substituents to influence the molecule's interaction with enzymes like cyclooxygenase (COX). Molecular docking studies on some derivatives have helped to rationalize their inhibitory potency by examining their fit and interactions within the COX-2 active site. nih.gov
The lipophilicity of substituents also plays a crucial role. Studies on a homologous series of nicotinic acid esters have demonstrated a linear correlation between the rate of transfer from an oil vehicle to an aqueous phase and the apparent partition coefficient, which is directly influenced by the substituent. nih.gov This suggests that the bioavailability and transport characteristics of nicotinate esters can be finely tuned by modifying their substituents.
Table 1: Hypothetical Impact of Substituents on Bioactivity of Nicotinate Derivatives
| Substituent Group | Potential Impact on Bioactivity | Rationale |
| Electron-donating groups (e.g., alkyl) | May enhance binding to certain biological targets. | Can increase electron density on the pyridine (B92270) ring, potentially modulating interactions with amino acid residues in an enzyme's active site. |
| Electron-withdrawing groups (e.g., halogens) | Can alter metabolic stability and distribution. | Modifies the electronic character of the molecule, which can affect its susceptibility to metabolic enzymes and its ability to cross biological membranes. |
| Bulky groups | May increase selectivity for specific enzyme isoforms. | Steric hindrance can prevent binding to smaller active sites while allowing interaction with larger ones, thereby improving selectivity. |
Positional Isomer Effects on Molecular Interactions
The specific placement of functional groups on a molecule, known as positional isomerism, can have a profound effect on its three-dimensional structure and, consequently, its interactions with biological systems. Even minor changes in the position of a substituent can lead to significant differences in biological activity.
Research on naphthalenemaleonitrile positional isomers has demonstrated that the position of a functional group can dramatically affect photophysical properties and even antibacterial activity. researchgate.net One isomer exhibited antimicrobial properties while the other did not, highlighting that the mere presence of a functional group is not sufficient for bioactivity; its position is equally critical. researchgate.net Similarly, studies on pyridine carboxylic acid isomers (picolinic, nicotinic, and isonicotinic acids) show that the position of the carboxylic acid group on the pyridine ring is a key determinant of their pharmacological effects. dovepress.com The arrangement of atoms in positional isomers can lead to different supramolecular structures through varied noncovalent interactions, which in turn can influence their material and biological properties. rsc.org
For a compound like 5-Ethyl-2-methylphenyl 5-bromonicotinate, the relative positions of the ethyl and methyl groups on the phenyl ring, as well as the bromo group on the nicotinate moiety, are expected to be critical determinants of its conformation and how it presents itself to a biological target.
Exploration of 5 Ethyl 2 Methylphenyl5 Bromonicotinate Scaffolds in Advanced Materials Research
Incorporation into Metal-Organic Frameworks (MOFs) and Coordination Polymers
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters linked by organic ligands. nih.gov The properties of a MOF—such as pore size, surface area, and chemical functionality—are directly dictated by the choice of its constituent metal and organic linker. nih.gov The 5-Ethyl-2-methylphenyl 5-bromonicotinate scaffold is conceptually promising as a multifunctional organic linker in this context.
The design of multifunctional MOFs hinges on the rational selection of organic linkers that can impart specific properties to the final framework. nih.govosti.gov The 5-Ethyl-2-methylphenyl 5-bromonicotinate molecule offers several strategic features for this purpose:
Coordination Site: The nitrogen atom on the pyridine (B92270) ring and the carboxylate group (upon hydrolysis of the ester) of the 5-bromonicotinate moiety can serve as effective coordination sites for metal ions, forming the primary structure of the MOF.
Functionalization: The bromine atom on the pyridine ring is a key functional handle. It can be used for post-synthetic modification, allowing for the introduction of other chemical groups to fine-tune the MOF's properties after its initial synthesis. This approach is a cornerstone of creating advanced, multifunctional materials. researchgate.netmdpi.com
By strategically combining these features, MOFs derived from this linker could be designed to have controlled porosity for storage applications, specific recognition sites for sensing, or catalytic centers for chemical reactions.
The purification of hydrogen is a critical step for its use as a clean energy source. rsc.orgdrpress.org MOFs are considered promising materials for this application due to their high surface areas and tunable pore chemistry, which allow for selective gas adsorption. researchgate.netsemanticscholar.org
A MOF constructed with a 5-bromonicotinate-derived linker could exhibit favorable properties for H₂ purification. Research on MOFs synthesized with 5-bromonicotinic acid has demonstrated their potential as multifunctional materials with capabilities in H₂ purification. rsc.org The bromine atoms lining the pores can enhance the affinity for certain gas molecules, such as CO₂, through dipole-quadrupole interactions, while having a weaker interaction with H₂. This difference in binding affinity is the basis for selective adsorption.
The framework's structure would create a specific pore environment for molecular sieving, separating H₂ from larger gas molecules. rsc.org The performance of such a conceptual MOF can be compared to other frameworks designed for similar purposes.
| Framework Material | Ligand/Core Component | H₂ Adsorption (wt% at 77 K, 1 bar) | CO₂ Adsorption (cm³/g at 273 K, 1 bar) | Primary Separation Mechanism |
|---|---|---|---|---|
| Conceptual MOF-A | 5-bromonicotinate | 1.5 | 45 | Selective Adsorption (Functional Site) |
| MOF-5 | Terephthalic acid | 1.3 | 30 | Physisorption (Pore Size) |
| HKUST-1 | 1,3,5-Benzenetricarboxylic acid | 1.8 | 52 | Selective Adsorption (Open Metal Site) |
| ZIF-8 | 2-methylimidazole | 0.34 | 28 | Molecular Sieving (Aperture Size) |
This table presents hypothetical and comparative data for a conceptual MOF based on the 5-bromonicotinate ligand, alongside established MOFs, to illustrate potential performance in gas adsorption.
Development of Bio-based Scaffolds for Regenerative Medicine Research (Conceptual Relevance)
In tissue engineering, scaffolds provide a temporary, three-dimensional support structure that mimics the natural extracellular matrix (ECM), encouraging cells to attach, proliferate, and form new tissue. nih.govoup.comnih.gov The ideal scaffold should be biocompatible, biodegradable, and possess surface properties that promote desired cellular responses. nih.govmdpi.com
The 5-Ethyl-2-methylphenyl 5-bromonicotinate molecule could conceptually be integrated into biodegradable polymers, such as aliphatic polyesters like poly(lactic-co-glycolic acid) (PLGA) or polycaprolactone (PCL), to create functionalized scaffolds. umich.edumdpi.com
Functional Pendant Group: The molecule could be attached as a side chain to a polymer backbone. The 5-Ethyl-2-methylphenyl 5-bromonicotinate moiety would then functionalize the scaffold's surface. This surface chemistry is critical, as it is the direct interface between the material and the biological environment. nih.gov The presence of aromatic rings and alkyl groups would alter the hydrophobicity of the polymer surface, which is a key parameter influencing protein adsorption and subsequent cell attachment.
The success of a tissue engineering scaffold is highly dependent on its ability to support cell adhesion and proliferation. global-sci.comresearchgate.netrevmaterialeplastice.ro The surface functionalization provided by the 5-Ethyl-2-methylphenyl 5-bromonicotinate group could modulate these interactions in several ways.
Surface Chemistry and Cell Adhesion: Cell adhesion is mediated by the interaction of cell surface proteins (integrins) with proteins adsorbed onto the material surface. The chemical characteristics of the 5-Ethyl-2-methylphenyl 5-bromonicotinate—including its aromatic systems and varied polarity—could influence the conformation of adsorbed proteins like fibronectin and vitronectin, thereby modulating cellular recognition and adhesion. nih.gov
Modulating Proliferation: The chemical cues presented by the scaffold surface can influence cell proliferation rates. While many synthetic polymers are bio-inert, the introduction of specific functional groups can elicit a more active cellular response. nih.gov For instance, nitrogen-containing heterocyclic compounds can participate in biological signaling pathways. The nicotinic acid derivative portion of the molecule could potentially interact with cell receptors, influencing signaling cascades related to cell growth. In vitro studies comparing functionalized scaffolds to standard materials are essential to validate such conceptual roles. revmaterialeplastice.ro
| Scaffold Material | Surface Functionalization | Cell Type | Relative Cell Adhesion (%) (after 24h) | Relative Cell Proliferation (%) (after 72h) |
|---|---|---|---|---|
| PLGA (Control) | None | Fibroblasts | 100 | 100 |
| Conceptual PLGA-Nic | 5-Ethyl-2-methylphenyl 5-bromonicotinate | Fibroblasts | 135 | 150 |
| PCL (Control) | None | Mesenchymal Stem Cells | 100 | 100 |
| Conceptual PCL-Nic | 5-Ethyl-2-methylphenyl 5-bromonicotinate | Mesenchymal Stem Cells | 120 | 130 |
This table presents hypothetical data from conceptual in vitro studies, comparing scaffolds functionalized with 5-Ethyl-2-methylphenyl 5-bromonicotinate to standard polymer controls to illustrate its potential role in modulating cell behavior.
Future Research Directions and Emerging Paradigms for 5 Ethyl 2 Methylphenyl5 Bromonicotinate
Novel Synthetic Methodologies and Process Intensification
The traditional synthesis of 5-Ethyl-2-methylphenyl 5-bromonicotinate would likely involve the esterification of 5-bromonicotinic acid with 5-ethyl-2-methylphenol. This can be achieved through established methods such as Fischer esterification, which uses an acid catalyst and heat, often requiring the removal of water to drive the reaction to completion. masterorganicchemistry.com An alternative route involves converting 5-bromonicotinic acid into a more reactive acyl chloride using reagents like thionyl chloride, followed by reaction with the phenol. nih.gov
Future research, however, should focus on developing more efficient, sustainable, and scalable synthetic strategies.
Advanced Catalysis: The reliance on strong mineral acids or stoichiometric activating agents presents environmental and safety challenges. Future methodologies could employ novel catalytic systems. Heterogeneous solid-acid catalysts, such as zeolites or sulfonic acid-functionalized resins, offer advantages in terms of reusability, reduced corrosion, and simplified product purification. mdpi.comorganic-chemistry.org Organocatalysts, like 4-dimethylaminopyridine (B28879) (DMAP) derivatives, could also promote the esterification under milder conditions. rug.nl
Flow Chemistry and Process Intensification: Migrating the synthesis from traditional batch reactors to continuous flow systems represents a significant paradigm shift. Flow chemistry allows for precise control over reaction parameters (temperature, pressure, stoichiometry), leading to improved yields, higher purity, and enhanced safety, particularly for exothermic reactions. This approach enables rapid optimization and seamless scaling from laboratory discovery to industrial production.
Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times from hours to minutes by promoting rapid and uniform heating. This technique is particularly effective for accelerating esterification reactions and could be a valuable tool for the high-throughput synthesis of analogues for screening purposes.
Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-build-test-learn cycle. youtube.com For a molecule like 5-Ethyl-2-methylphenyl 5-bromonicotinate, these computational tools offer powerful predictive and generative capabilities.
Property Prediction: Before committing resources to synthesis, ML models can predict a wide range of properties for the molecule. Trained on vast datasets of existing chemicals, these models can estimate physicochemical properties (solubility, boiling point), biological characteristics (drug-likeness, potential toxicity), and material attributes. nih.govgithub.com This allows for early-stage virtual screening to prioritize synthetic targets.
Generative Molecular Design: AI-driven generative models can design novel molecules from the ground up. youtube.com By providing a set of desired properties or a target biological endpoint, these models can propose new analogues of 5-Ethyl-2-methylphenyl 5-bromonicotinate with potentially enhanced activity or improved properties. The models can explore the vast chemical space around the core scaffold by suggesting modifications to the substitution patterns on either aromatic ring.
Retrosynthesis Prediction: AI tools can analyze a target molecule and propose one or more viable synthetic routes. youtube.com These algorithms can identify novel disconnections and suggest alternative reagents or reaction conditions that a human chemist might overlook, potentially leading to more efficient and cost-effective syntheses.
Interdisciplinary Research at the Interface of Chemistry, Biology, and Materials Science
The true potential of 5-Ethyl-2-methylphenyl 5-bromonicotinate can be realized through collaborative, interdisciplinary research that leverages its unique structural features.
Interface with Biology (Medicinal and Agrochemical Chemistry): The nicotinic acid scaffold is a well-known pharmacophore, and halogenated aromatic compounds are ubiquitous in pharmaceuticals and agrochemicals. guidechem.com Future research should involve screening 5-Ethyl-2-methylphenyl 5-bromonicotinate for various biological activities. Its structure suggests it could be investigated as an inhibitor for enzymes with aromatic binding pockets or as a ligand for nuclear receptors. In agrochemistry, related structures like isoxazole-amides and thiazole-carboxylates have shown fungicidal and herbicidal activity, suggesting a potential avenue for investigation. researchgate.net
Interface with Materials Science: The rigid, planar structure and potential for self-assembly make this molecule an attractive candidate for advanced materials. Research could explore its use as a building block for liquid crystals, where the molecular shape and electronic properties could lead to novel mesophases. Furthermore, the bromine atom serves as a versatile chemical handle for post-synthesis modification via cross-coupling reactions (e.g., Suzuki, Sonogashira), enabling the construction of conjugated polymers or complex organic frameworks (COFs) for applications in organic electronics, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Data Table
Table 1: Predicted Physicochemical Properties of 5-Ethyl-2-methylphenyl 5-bromonicotinate Note: The following properties are computationally predicted or based on related structures, as experimental data for this specific compound is not widely available. This highlights areas for future experimental validation.
| Property | Predicted Value/Information |
| Molecular Formula | C₁₆H₁₆BrNO₂ |
| Molecular Weight | 334.21 g/mol |
| IUPAC Name | 5-ethyl-2-methylphenyl 5-bromopyridine-3-carboxylate |
| Physical State | Predicted to be a solid at room temperature |
| Solubility | Predicted to have low solubility in water and good solubility in organic solvents like dichloromethane, ethyl acetate, and THF. |
| XLogP3 | Computationally estimated to be > 4, indicating high lipophilicity. |
Q & A
Basic Research Questions
Q. What are the recommended methodologies for synthesizing 5-ethyl-2-methylphenyl 5-bromonicotinate with high purity?
- Methodological Answer : Synthesis should follow multi-step protocols involving bromination of nicotinic acid derivatives and esterification with substituted phenols. Key steps include:
- Purification : Use column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate) to isolate intermediates. Validate purity via HPLC (>97.0% by area normalization) .
- Characterization : Employ , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity. For brominated intermediates, verify bromine incorporation via X-ray crystallography or elemental analysis .
- Storage : Store final product at 0–6°C under inert gas to prevent degradation, as brominated esters are sensitive to light and moisture .
Q. How should researchers design experiments to assess the compound’s stability under varying conditions?
- Methodological Answer : Utilize accelerated stability studies:
- Temperature/Humidity : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC. Compare with controls stored at -20°C.
- Photostability : Use ICH Q1B guidelines with UV/visible light exposure (1.2 million lux-hours) to identify photodegradation products .
- Data Interpretation : Quantify degradation products (>0.1% threshold) and correlate with structural vulnerabilities (e.g., ester hydrolysis or bromine displacement) .
Q. What analytical techniques are critical for characterizing this compound’s physicochemical properties?
- Methodological Answer :
- Melting Point : Determine via differential scanning calorimetry (DSC) with a heating rate of 10°C/min. Compare to literature values for analogous brominated nicotinates .
- Solubility : Use shake-flask method in buffered solutions (pH 1.2–7.4) to simulate physiological conditions.
- pKa Estimation : Apply potentiometric titration or computational tools (e.g., MarvinSketch) to predict ionization behavior .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reaction yields for brominated intermediates?
- Methodological Answer :
- Source Validation : Cross-reference synthetic protocols from peer-reviewed journals (e.g., Molecules, Polish Journal of Chemical Technology) and avoid non-curated databases like BenchChem .
- Factorial Design : Use a 2 factorial approach to test variables (e.g., catalyst loading, reaction time). For example, vary temperature (60°C vs. 80°C) and solvent (DMF vs. THF) to identify yield-limiting factors .
- Error Analysis : Calculate relative standard deviation (RSD) across triplicate runs to distinguish systematic vs. random errors .
Q. What strategies optimize selectivity in bromination reactions involving competing aromatic rings?
- Methodological Answer :
- Directing Groups : Introduce temporary protecting groups (e.g., acetyl) to steer bromination to the nicotinate ring. Remove protectors post-reaction via hydrolysis .
- Computational Modeling : Apply density functional theory (DFT) to predict electrophilic aromatic substitution (EAS) reactivity. Compare activation energies for bromination at different sites .
- Kinetic Control : Use low-temperature (-10°C) reactions with N-bromosuccinimide (NBS) to favor kinetic over thermodynamic products .
Q. How can researchers integrate computational and experimental data to predict the compound’s reactivity in novel reactions?
- Methodological Answer :
- QSAR Modeling : Develop quantitative structure-activity relationship models using descriptors like Hammett constants () for substituents on the phenyl ring .
- Mechanistic Probes : Conduct isotopic labeling (e.g., ) to trace ester hydrolysis pathways. Validate with kinetic studies .
- Cross-Validation : Compare computational predictions (e.g., Gaussian 16) with experimental outcomes for nucleophilic aromatic substitution (SNAr) reactions .
Q. What experimental designs address challenges in scaling up synthesis while maintaining reproducibility?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real-time .
- Design of Experiments (DoE) : Use response surface methodology (RSM) to optimize parameters (e.g., stoichiometry, mixing speed) with minimal runs .
- Scale-Down Models : Validate bench-scale (1–10 g) protocols before pilot-scale production. Include robustness testing (e.g., ±5% reagent variance) .
Methodological Notes for Academic Rigor
- Literature Review : Follow ACS citation guidelines, prioritizing primary sources (e.g., Beilstein Journal of Organic Chemistry) over vendor catalogs .
- Data Reporting : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Include raw data (e.g., NMR spectra) in supplementary materials .
- Ethical Replication : Provide detailed experimental sections with batch numbers, instrument calibration dates, and purity certificates to enable replication .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
